Compound Description: Dasatinib (BMS-354825) is a potent pan-Src kinase inhibitor developed as a treatment for chronic myelogenous leukemia. It exhibits nanomolar to subnanomolar potencies in both biochemical and cellular assays. Dasatinib has demonstrated oral efficacy in inhibiting the proinflammatory cytokine IL-2 ex vivo in mice and reducing TNF levels in acute murine inflammation models.
Relevance: Dasatinib and 4-{6-[4-(3-Methylbenzoyl)-1-piperazinyl]-4-pyrimidinyl}morpholine share a central pyrimidine ring substituted with a piperazine moiety at the 6-position. This structural similarity suggests potential overlapping biological activities and targets.
Compound Description: This compound, along with its mesylate salt (34c), exhibited central nervous system-stimulating and antidepressant-like activities. It reduced sleeping time in halothane-anesthetized mice, accelerated recovery from concussion-induced coma, and decreased immobility time in the forced-swimming test.
Relevance: Similar to 4-{6-[4-(3-Methylbenzoyl)-1-piperazinyl]-4-pyrimidinyl}morpholine, this compound features a piperazine ring substituted with a phenyl group, highlighting the importance of this moiety for potential biological activity.
Compound Description: This radiolabeled compound was synthesized for investigation of its metabolic pathway. Its synthesis involves the coupling of [14C]formamidine acetate and dimethylmethoxymalonate, followed by several reaction steps.
Relevance: This compound highlights the relevance of the pyrimidine-piperazine structural motif found in 4-{6-[4-(3-Methylbenzoyl)-1-piperazinyl]-4-pyrimidinyl}morpholine, particularly in the context of potential drug metabolism studies.
Compound Description: This compound is a key intermediate in the synthesis of a potential antipsychotic agent. Its stereoselective reduction to the corresponding (R)-(+)-alcohol is a crucial step in the synthesis.
Relevance: The presence of a pyrimidinyl-piperazinyl moiety in both this compound and 4-{6-[4-(3-Methylbenzoyl)-1-piperazinyl]-4-pyrimidinyl}morpholine indicates their shared membership in a class of compounds with potential therapeutic applications.
Compound Description: LDN-193189 is a potent antagonist of the bone morphogenetic protein (BMP) receptor activin receptor-like kinase 3 (ALK3). It has been shown to enhance liver regeneration after partial hepatectomy, potentially through modulation of signaling pathways involving interleukin-6, signal transducer and activator of transcription 3, suppressor of cytokine signaling 3, and p53.
Relevance: LDN-193189 features a pyrazolo[1,5-a]pyrimidine core with a piperazine substituted phenyl ring, a structural feature reminiscent of the piperazinyl-pyrimidinyl moiety in 4-{6-[4-(3-Methylbenzoyl)-1-piperazinyl]-4-pyrimidinyl}morpholine. This structural similarity might point towards potential involvement in similar biological pathways.
21-[4-(2, 6-di-1-Pyrrolidinyl-4-pyrimidinyl)-1-piperazinyl]-pregna-1, 4, 9 (11)-triene-3, 20-dione maleate salt (U-74389G)
Compound Description: U-74389G is an antioxidant drug that has demonstrated protective effects against ischemia-reperfusion injury in various animal models, including heart, liver, and kidney. It acts by preventing both arachidonic acid-induced and iron-dependent lipid peroxidation.
Relevance: U-74389G shares a similar structural framework with 4-{6-[4-(3-Methylbenzoyl)-1-piperazinyl]-4-pyrimidinyl}morpholine, specifically the presence of a pyrimidinyl-piperazinyl moiety. This shared feature could suggest potential for antioxidant properties in 4-{6-[4-(3-Methylbenzoyl)-1-piperazinyl]-4-pyrimidinyl}morpholine.
Compound Description: PD 118717 acts as a dopamine D2 autoreceptor agonist, exhibiting an antipsychotic-like profile in preclinical studies. It demonstrated efficacy in reducing dopamine metabolism and utilization, decreasing spontaneous locomotor activity, and inhibiting Sidman avoidance behavior. Notably, it did not induce extrapyramidal dysfunction.
Relevance: PD 118717 contains a pyrimidinyl-piperazinyl group connected to a benzopyranone scaffold. While the core scaffold differs from 4-{6-[4-(3-Methylbenzoyl)-1-piperazinyl]-4-pyrimidinyl}morpholine, the presence of the pyrimidinyl-piperazinyl moiety suggests potential for shared pharmacological targets related to dopamine receptors.
Compound Description: NPC 16377 is a potent and selective ligand for sigma-sites, exhibiting significant affinity for sigma receptors while lacking affinity for dopamine type 2 receptors and other neurotransmitter receptors. It demonstrates unique neuroendocrine effects in vivo, decreasing plasma prolactin levels while having no effect on dopamine turnover.
Relevance: While NPC 16377 does not contain a pyrimidinyl-piperazine moiety, it is included due to its piperidinyl group linked to a flavone structure. This structural similarity to the piperazinyl-pyrimidinyl group in 4-{6-[4-(3-Methylbenzoyl)-1-piperazinyl]-4-pyrimidinyl}morpholine might indicate potential for interactions with similar neurotransmitter systems.
Compound Description: WY-50,324 is a putative mixed 5-HT1A agonist/5-HT(2A,2C) antagonist with potential anxiolytic properties. It was investigated for its ability to attenuate DOI-induced head twitches and discriminative stimulus effects in rats.
Relevance: WY-50,324 and 4-{6-[4-(3-Methylbenzoyl)-1-piperazinyl]-4-pyrimidinyl}morpholine both possess a pyrimidinyl-piperazinyl moiety, suggesting potential for shared interactions with serotonergic receptors, particularly 5-HT1A and 5-HT2A receptors.
Compound Description: Buspirone is a non-sedative anxiolytic drug that lacks direct effects on GABA receptors but acts as a partial agonist at benzodiazepine receptors. It also exhibits 5-HT1A agonist properties.
Relevance: Similar to 4-{6-[4-(3-Methylbenzoyl)-1-piperazinyl]-4-pyrimidinyl}morpholine, buspirone contains a 2-pyrimidinyl-1-piperazinyl moiety. This structural similarity, combined with buspirone's known interaction with serotonergic and GABAergic systems, suggests potential for overlapping pharmacological targets.
3-[[3-[4-(5-Methoxy-4-pyrimidinyl)-1-piperazinyl]propyl]-1H-indol-5-yl]-4-methyl-3-cyclobutene-1,2,-dione free base (BMS-181885)
Compound Description: BMS-181885 is a potential antimigraine agent acting as a 5-HT agonist, exhibiting pharmacological activity through binding to 5-HT1-like receptors. It constricts cranial vasculature and alleviates migraine attacks.
Relevance: The presence of a pyrimidinyl-piperazinyl moiety in both BMS-181885 and 4-{6-[4-(3-Methylbenzoyl)-1-piperazinyl]-4-pyrimidinyl}morpholine, albeit with a different substitution pattern on the pyrimidine ring, suggests potential for shared pharmacological targets related to serotonin receptors, particularly 5-HT1 receptors.
Tetrakis(morpholino)silane
Compound Description: This is a homoleptic tetra(amin)silane, synthesized from SiBr4 and morpholine/Li-morpholide. Its molecular structure, determined by X-ray diffraction, exhibits approximate D2d symmetry.
Relevance: While not directly containing a pyrimidinyl-piperazinyl motif, this compound highlights the use of morpholine, a six-membered heterocycle containing oxygen, as a substituent in 4-{6-[4-(3-Methylbenzoyl)-1-piperazinyl]-4-pyrimidinyl}morpholine. This suggests potential for exploring further variations of heterocyclic substituents at this position.
Compound Description: Tirilazad mesylate is a potent lipid peroxidation inhibitor that suppresses tissue damage caused by trauma or ischemia. Several isotopically labeled versions of the compound have been synthesized to study its metabolic transformations.
Relevance: Similar to 4-{6-[4-(3-Methylbenzoyl)-1-piperazinyl]-4-pyrimidinyl}morpholine, tirilazad mesylate contains a central pyrimidine ring with 2,6-di-1-pyrrolidinyl and 1-piperazinyl substituents. This shared structural feature indicates their belonging to a class of compounds with potential for inhibiting lipid peroxidation.
Compound Description: U-83836E is an anti-inflammatory agent that effectively inhibits antigen-induced airway hyperreactivity, edema, and lung cell infiltration in sensitized guinea pigs. It also reduces the number of leukocytes, particularly eosinophils and mononuclear cells, in bronchoalveolar lavage fluid.
Relevance: The presence of a pyrimidinyl-piperazinyl motif with pyrrolidinyl substituents in both U-83836E and 4-{6-[4-(3-Methylbenzoyl)-1-piperazinyl]-4-pyrimidinyl}morpholine suggests they belong to a class of compounds with potential anti-inflammatory properties.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.